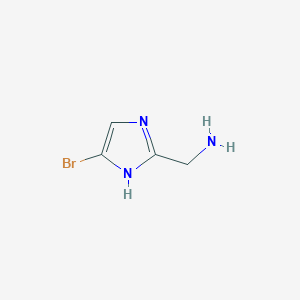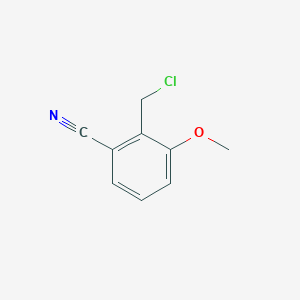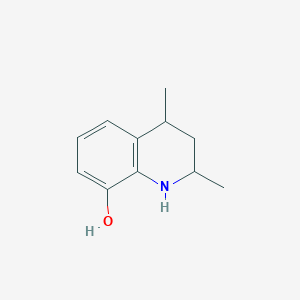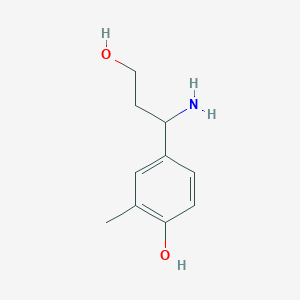
(R)-1-(4-Chlorophenyl)-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a 4-chlorophenyl group attached to a butan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the enantioselective addition of arylboronic acids to N-substituted aldimines, catalyzed by rhodium complexes . This method provides high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine may involve large-scale catalytic processes, utilizing similar enantioselective catalysts to ensure the production of the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Chlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-Chlorophenyl)-3-methylbutan-1-amine: The enantiomer of the compound, with different biological activity.
4-Chlorophenylacetic acid: A related compound with a different functional group.
4-Chlorophenylpiperidin-4-ol: Another compound with a 4-chlorophenyl group, used in different applications.
Uniqueness
®-1-(4-Chlorophenyl)-3-methylbutan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(1R)-1-(4-chlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3/t11-/m1/s1 |
Clave InChI |
PGWGGHJHFDCJDR-LLVKDONJSA-N |
SMILES isomérico |
CC(C)C[C@H](C1=CC=C(C=C1)Cl)N |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)


![7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12955889.png)
![(3aS,8aS)-2,3,3a,8a-Tetrahydroindeno[1,2-c]pyrrol-8(1H)-one](/img/structure/B12955904.png)




![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
